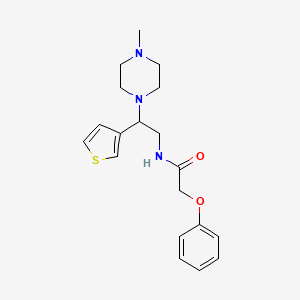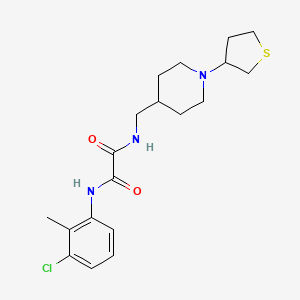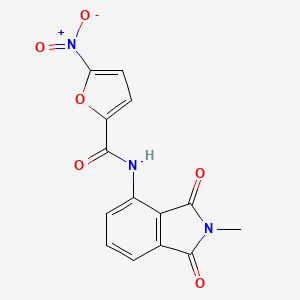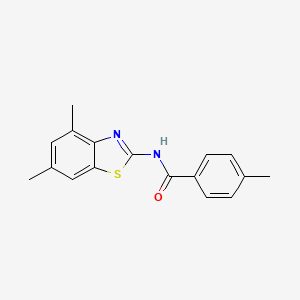![molecular formula C14H18ClN3S B2726965 4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine CAS No. 731827-05-7](/img/structure/B2726965.png)
4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C15H20ClN3S . It has a molecular weight of 309.864 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H20ClN3S . The presence of chlorine, sulfur, and nitrogen in the structure indicates that this compound might have interesting chemical properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 309.864 , and the molecular formula is C15H20ClN3S .Scientific Research Applications
Structural and Electronic Analysis
The exploration of pyrimidine derivatives, especially those incorporating thiophene groups, underscores a significant interest in their structural and electronic properties. In a study comparing DFT/TDDFT (Density Functional Theory/Time-Dependent DFT) and experimental findings, the structural parameters of thiopyrimidine derivatives were examined. The research demonstrated that these compounds exhibit promising applications in medicine and nonlinear optics (NLO) due to their distinct structural parameters and electronic properties. Vibrational analysis, natural bonding orbital (NBO) analysis, and assessments of molecular electronic potential (MEP) highlighted their potential NLO character, suggesting their suitability for high-tech optoelectronic applications (Hussain et al., 2020).
Radioprotective and Antitumor Activities
A variety of thieno[2,3-d]pyrimidine derivatives, including those incorporating amino acids and imidazoles, have been synthesized to assess their radioprotective and antitumor activities. The initial compound, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, reacted with various reagents to produce novel compounds. These derivatives exhibited promising radioprotective and antitumor properties, indicating their potential as therapeutic agents (Alqasoumi et al., 2009).
Antimicrobial and Anti-Inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial and anti-inflammatory properties. By incorporating different groups into the thieno[2,3-d]pyrimidine ring, researchers have enhanced the compound's antibacterial, antifungal, and anti-inflammatory activities. This has led to the development of new series of these compounds, which have shown significant activity against various microbial strains and inflammation, underscoring their therapeutic potential (Tolba et al., 2018).
Heterocyclic Synthesis for Antimicrobial Activities
In the realm of heterocyclic chemistry, the use of thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives has been explored for their antimicrobial activities. Synthesis strategies involving ethyl nicotinate and various reagents have led to novel compounds. These synthesized derivatives underwent in vitro testing for their antimicrobial properties, showcasing the potential of thieno[2,3-d]pyrimidine compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGUYIWHZCFXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3CCCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)




![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2726891.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)
![2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726895.png)
![4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2726896.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)
